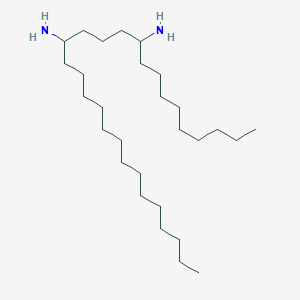
Octacosane-10,14-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosane-10,14-diamine is a long-chain aliphatic diamine with the molecular formula C28H60N2 This compound is characterized by its two amine groups located at the 10th and 14th positions of the octacosane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octacosane-10,14-diamine typically involves the reaction of octacosane with appropriate reagents to introduce the amine groups at the desired positions. One common method involves the use of bromo-tetradecane and metallic sodium. The reaction is carried out in a reaction kettle, where bromo-tetradecane and part of the metallic sodium are heated to a temperature between 120 and 140°C. The remaining bromo-tetradecane is then added dropwise, and the temperature is maintained between 140 and 160°C for 3 to 5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as distillation and washing with concentrated sulfuric acid to remove impurities and improve the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Octacosane-10,14-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, such as alkylation or acylation, to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines. Substitution reactions can result in secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Octacosane-10,14-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of cell membrane interactions and as a model compound for long-chain aliphatic amines.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of octacosane-10,14-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The compound may also participate in signaling pathways and metabolic processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Octacosane: A saturated hydrocarbon with no amine groups.
Hexacosane-10,14-diamine: A similar diamine with a shorter carbon chain.
Eicosane-10,14-diamine: Another similar diamine with an even shorter carbon chain.
Uniqueness
Octacosane-10,14-diamine is unique due to its long carbon chain and the specific positioning of the amine groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
89900-61-8 |
|---|---|
Fórmula molecular |
C28H60N2 |
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
octacosane-10,14-diamine |
InChI |
InChI=1S/C28H60N2/c1-3-5-7-9-11-12-13-14-15-17-19-21-24-28(30)26-22-25-27(29)23-20-18-16-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3 |
Clave InChI |
TUEIRKNOSUPQOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CCCC(CCCCCCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)


![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
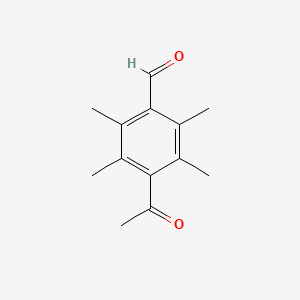
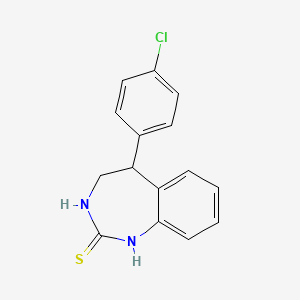
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
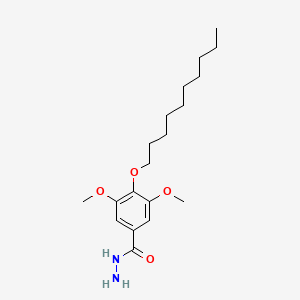
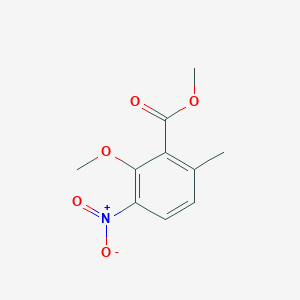
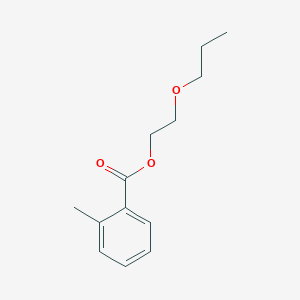
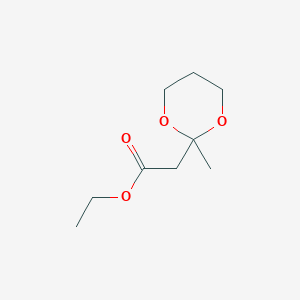
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
